molecular formula C12H9N3 B188123 1-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 883-39-6

1-Phenyl-1H-benzo[d][1,2,3]triazole

Cat. No. B188123
CAS RN: 883-39-6
M. Wt: 195.22 g/mol
InChI Key: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,2,3]triazole is a reagent used in the preparation of possible surrogates for kobayashi’s aryne precursors . The small molecule materials contain phenyl benzimidazole, which is combined with a phosphine oxide core or a triazine ring core and contributes to the improvement of charge extraction and stability .


Synthesis Analysis

1-Phenyl-1H-benzo[d][1,2,3]triazole can be synthesized by the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst besides CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a highly efficient and green media .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-benzo[d][1,2,3]triazole is C12H9N3 . It is a heterocyclic compound with a five-membered ring that contains three consecutive nitrogen atoms .


Chemical Reactions Analysis

1-Phenyl-1H-benzo[d][1,2,3]triazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .


Physical And Chemical Properties Analysis

1-Phenyl-1H-benzo[d][1,2,3]triazole has a molecular weight of 195.22 . It is a solid at room temperature . Its flash point is 171.1°C and it boils at 359.3°C at 760 mmHg .

Scientific Research Applications

  • Pharmacology

    • Triazole compounds show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The synthesis and pharmacological activities recorded in the current literature for triazole derivatives include their antimicrobial, antioxidant, and antiviral potential .
    • The methods of application or experimental procedures involve the synthesis of substituted 1,2,4-triazole analogues .
    • The outcomes obtained include the discovery of their antimicrobial, antioxidant, and antiviral potential .
  • Chemical Synthesis

    • A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
    • This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
    • 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
    • The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
  • Antifungal Activity

    • Triazole derivatives containing alkynyl side chains were synthesized, and their antifungal activity towards Cryptococcus and Candida species were evaluated .
    • The methods of application or experimental procedures involve the synthesis of triazole derivatives containing alkynyl side chains .
    • The outcomes obtained include the evaluation of their antifungal activity towards Cryptococcus and Candida species .
  • Drug Discovery

    • The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
    • The methods of application or experimental procedures involve the replacement of nucleobases by triazole derivatives .
    • The outcomes obtained include the effectiveness of this replacement in drug discovery .
  • Medicinal Chemistry

    • Triazole compounds are of great importance in medicinal chemistry due to their wide range of biological applications . They exhibit anticonvulsant, antimicrobial, antiviral, antitubercular, antidiabetic, anti-inflammatory, anti-proliferative, antioxidant, anti-urease, and antimalarial activities .
    • The methods of application or experimental procedures involve the synthesis of various triazole derivatives .
    • The outcomes obtained include the discovery of their wide range of biological activities .
  • Therapeutic Agents

    • The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
    • The methods of application or experimental procedures involve the synthesis of various 1,2,4-triazole derivatives .
    • The outcomes obtained include the development of a wide variety of therapeutically important agents .
  • Fluorescent Probes

    • Pyrazines and pyridazines fused to 1,2,3-triazoles have been used as fluorescent probes .
    • The methods of application or experimental procedures involve the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines .
    • The outcomes obtained include the development of these heterocycles as fluorescent probes .
  • Structural Units of Polymers

    • Pyrazines and pyridazines fused to 1,2,3-triazoles have been used as structural units of polymers .
    • The methods of application or experimental procedures involve the synthesis of 1,2,3-triazole-fused pyrazines and pyridazines .
    • The outcomes obtained include the development of these heterocycles as structural units of polymers .
  • c-Met Inhibition

    • Structures containing heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
    • The methods of application or experimental procedures involve the synthesis of structures containing these heterocyclic nuclei .
    • The outcomes obtained include the discovery of their potent c-Met protein kinase inhibition .
  • GABA A Allosteric Modulating Activity

    • Structures containing heterocyclic nuclei have shown GABA A allosteric modulating activity .
    • The methods of application or experimental procedures involve the synthesis of structures containing these heterocyclic nuclei .
    • The outcomes obtained include the discovery of their GABA A allosteric modulating activity .

Safety And Hazards

1-Phenyl-1H-benzo[d][1,2,3]triazole is harmful if swallowed . It should be stored in an inert atmosphere at room temperature . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

1,2,3-Triazoles and their derivatives are among the topmost immense N-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities . They are being extensively used as a linker and a functional moiety, mainly owing to the fact that their processing simplicity, orthogonality development and attractive “Click” properties . This makes 1-Phenyl-1H-benzo[d][1,2,3]triazole a promising compound for future research and development in various fields.

properties

IUPAC Name

1-phenylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLUVHQIPUCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236940
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-1H-benzo[d][1,2,3]triazole

CAS RN

883-39-6
Record name 1-Phenyl-1,2,3-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the general procedure, benzotriazole (0.119 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 9:1) provided 0.186 g (95% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.17 (m, 1H), 7.78 (m, 3H), 7.62 (m, 2H), 7.55 (m, 2H), 7.42 (m, 1H).
Quantity
0.119 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which mediate kynurenine pathway of tryptophan degradation, have emerged as potential new targets in …
Number of citations: 23 www.sciencedirect.com
A Guin, RN Gaykar, S Bhattacharjee… - The Journal of Organic …, 2019 - ACS Publications
The synthetic utility of NaN 3 as the azide component in the [3 + 2] annulation with arynes generated from 2-(trimethylsilyl)aryltriflates resulting in the transition-metal-free synthesis of N-…
Number of citations: 23 pubs.acs.org
I Alimi, R Remy, CG Bochet - European Journal of Organic …, 2017 - Wiley Online Library
The photolysis of N‐aryltriazoles and N‐arylbenzotriazoles leads to indoles and carbazoles, respectively. Because libraries of triazoles can be accessed rapidly, for example by the …
HB Bollikolla, SNM Boddapati… - Journal of …, 2023 - Wiley Online Library
Although the first synthesis of benzotriazole was performed in the 19th century still new methods for their preparation have developed. In this micro review authors focus mostly on the …
Number of citations: 8 onlinelibrary.wiley.com
W Yan - 2012 - search.proquest.com
Several new methodologies for synthesizing functional 1, 2, 3-triazoles which include arylation, vinylation, propargylation and allenation, have been successfully developed. These …
Number of citations: 2 search.proquest.com
KJ Okolotowicz, P Bushway, M Lanier, C Gilley… - Bioorganic & medicinal …, 2015 - Elsevier
Cardiomyopathy is the leading cause of death worldwide. Despite progress in medical treatments, heart transplantation is one of the only current options for those with infarcted heart …
Number of citations: 19 www.sciencedirect.com
H Sharghi, S Sepehri, M Aberi - Molecular Diversity, 2017 - Springer
In this paper, a highly reusable copper(II) complex of pyridine-based polydentate is able to efficiently catalyze a C–N bond-forming reaction under mild conditions. A variety of N-…
Number of citations: 22 link.springer.com
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
C Schotten, AH Aldmairi, Y Sagatov, M Shepherd… - Journal of Flow …, 2016 - Springer
Herein, we report a continuous-flow process for the preparation of triazenes, whereby diazonium salts are generated and converted into their masked or protected triazene derivatives. …
Number of citations: 15 link.springer.com
MSSMT Toguem - rosdok.uni-rostock.de
Thiophene derivatives are of special interest in organic chemistry. Aryl-substituted thiophenes are of significant relevance in medicinal chemistry. 26 Functionalized thiophenes also …
Number of citations: 3 rosdok.uni-rostock.de

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